2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine - 30508-74-8

2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine

Catalog Number: EVT-405212
CAS Number: 30508-74-8
Molecular Formula: C9H8BrN5
Molecular Weight: 266.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

JVIR3 is synthesized by modifying the structure of Irsogladine, a drug with known gastroprotective properties. The synthesis involves removing the chlorine atoms at the 2nd and 5th positions of the dichlorophenyl ring of Irsogladine and replacing them with a single bromine atom at the 4th position of the phenyl ring. [] This modification strategy highlights the exploration of structure-activity relationships within the diaminotriazine class for enhanced or altered biological activity.

Mechanism of Action

JVIR3 exhibits neuroprotective effects against Parkinson's disease. [] While the exact mechanism remains under investigation, research suggests that JVIR3 might exert its protective effects through multiple pathways:

  • Phosphodiesterase (PDE) Inhibitory Activity: JVIR3, like its parent compound Irsogladine, demonstrates PDE inhibitory activity. [] PDEs are responsible for degrading cAMP, a secondary messenger involved in dopaminergic signaling. Inhibiting PDEs leads to increased cAMP levels, potentially enhancing dopaminergic neurotransmission and counteracting the effects of dopamine depletion in Parkinson's disease.
  • Radical Scavenging Ability: JVIR3 displays radical scavenging properties. [] This ability could contribute to its neuroprotective effects by reducing oxidative stress, a significant factor contributing to neuronal damage in Parkinson's disease.
  • Protection Against Striatal Dopamine Depletion: JVIR3 has shown efficacy in protecting against striatal dopamine depletion in animal models of Parkinson's disease. [] This finding indicates its potential to prevent or slow down the progression of motor dysfunction associated with the disease.
Applications

The primary application of JVIR3, as investigated in the provided literature, is its potential as a neuroprotective agent against Parkinson's disease. [] This application stems from its ability to inhibit PDEs, scavenge free radicals, and protect against striatal dopamine depletion.

Irsogladine

Compound Description: Irsogladine is a drug candidate studied for its neuroprotective effects in experimental Parkinson's disease. Research suggests that Irsogladine can cross the blood-brain barrier, inhibit phosphodiesterase (PDE), scavenge radicals, protect against dopamine depletion in the striatum, and rescue dopaminergic neurons from degeneration []. These properties contribute to its potential as a treatment for Parkinson's disease.

Relevance: Irsogladine serves as the structural basis for several derivatives exhibiting antiparkinsonian activity, including the target compound 2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine (JVIR3) []. Both molecules share a core 1,3,5-triazine ring with two amino groups at positions 2 and 4. The key difference lies in the substituent at position 6 of the triazine ring.

6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine (JVIR1)

Compound Description: JVIR1 is an Irsogladine derivative demonstrating neuroprotective activity against Parkinsonian symptoms in the MPTP mouse model []. Although the exact mechanism is not fully understood, its structural similarity to Irsogladine suggests it may share similar pharmacological properties.

Relevance: JVIR1 is structurally related to 2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine (JVIR3) as both are derivatives of Irsogladine, designed to explore structure-activity relationships for antiparkinsonian activity []. Both molecules share the core 1,3,5-triazine ring with two amino groups at positions 2 and 4, and a substituted phenyl ring at position 6. They differ in the type and position of the halogen substituents on the phenyl ring.

6-(2-Bromophenyl)-1,3,5-triazine-2,4-diamine (JVIR2)

Compound Description: Similar to JVIR1 and JVIR3, JVIR2 is another Irsogladine derivative synthesized to assess its efficacy against Parkinson's disease in the MPTP mouse model []. It exhibits protective effects against Parkinsonian symptoms, suggesting a potential therapeutic role.

Relevance: JVIR2 is closely related to 2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine (JVIR3), both being Irsogladine derivatives with a bromine substituent on the phenyl ring at position 6 of the triazine core []. They differ only in the position of the bromine atom on the phenyl ring.

6-Phenyl-1,3,5-triazine-2,4-diamine (PJD9)

Compound Description: PJD9, an Irsogladine derivative lacking any halogen substituents on the phenyl ring, maintains antiparkinsonian activity in the MPTP mouse model []. This suggests that the halogen substituents on the phenyl ring, while potentially influencing potency or pharmacokinetic properties, are not essential for the general antiparkinsonian activity of this structural class.

Relevance: PJD9 is structurally similar to 2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine (JVIR3) as both are derived from Irsogladine and share the core 2,4-diamino-1,3,5-triazine scaffold with a phenyl ring at position 6 []. The key difference lies in the absence of a bromine substituent on the phenyl ring in PJD9.

PJD8 and PJD10

Compound Description: These two Irsogladine derivatives, with the phenyl ring replaced by a methyl or methyl indolyl group respectively, showed reduced antiparkinsonian activity compared to other derivatives []. This suggests that the presence and nature of the aromatic ring at position 6 of the triazine core significantly influence the desired pharmacological activity.

Properties

CAS Number

30508-74-8

Product Name

2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine

IUPAC Name

6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine

Molecular Formula

C9H8BrN5

Molecular Weight

266.1 g/mol

InChI

InChI=1S/C9H8BrN5/c10-6-3-1-5(2-4-6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15)

InChI Key

IFTSWIQNKJOSLN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)Br

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.